(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and hydroxyl and methoxy groups on the other phenyl ring. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-hydroxy-5-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols can be used under basic or acidic conditions.
Cyclization: Acidic or basic catalysts are used to promote cyclization reactions.
Major Products
Epoxides: Formed through oxidation of the double bond.
Saturated Ketones/Alcohols: Formed through reduction of the α,β-unsaturated carbonyl system.
Amines/Thioethers: Formed through nucleophilic substitution of the fluorine atom.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential as an anticancer, antidiabetic, and neuroprotective agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: It can induce apoptosis and inhibit the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
Chalcones: Similar compounds include (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one and (E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one. These compounds share the chalcone backbone but differ in the substitution pattern on the phenyl rings.
Flavonoids: Compounds such as quercetin and kaempferol are structurally related to chalcones and exhibit similar biological activities.
Curcuminoids: Curcumin, a natural compound found in turmeric, shares structural similarities with chalcones and has been extensively studied for its therapeutic properties.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-20-13-7-9-16(19)14(10-13)15(18)8-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIJGFSGILDJKE-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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